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Compound of Interest

Compound Name: 2,6-Dimethylphenylboronic acid

Cat. No.: B034878 Get Quote

An In-depth Technical Guide on the Chemical Reactivity Profile of 2,6-Dimethylphenylboronic
Acid

Introduction
2,6-Dimethylphenylboronic acid is an organic compound with the formula

(CH₃)₂C₆H₃B(OH)₂. It is a derivative of phenylboronic acid, featuring two methyl groups in the

ortho positions relative to the boronic acid moiety. This substitution pattern introduces

significant steric hindrance, which profoundly influences its chemical reactivity. While it

participates in many of the characteristic reactions of boronic acids, the steric bulk necessitates

modified and often more forcing reaction conditions compared to its unhindered counterparts.

This guide provides a comprehensive overview of the chemical reactivity of 2,6-
dimethylphenylboronic acid, with a focus on its applications in cross-coupling reactions and

other key transformations.
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Property Value

Molecular Formula C₈H₁₁BO₂[1]

Molecular Weight 149.98 g/mol [1][2]

CAS Number 100379-00-8[2]

Melting Point 105 °C (decomposes)[2]

Appearance Solid

Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of carbon-carbon bonds between an organoboron compound and an organohalide,

catalyzed by a palladium complex[3]. 2,6-Dimethylphenylboronic acid is a viable substrate

for these reactions, though its steric hindrance presents challenges to the catalytic cycle,

particularly the transmetalation step.

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order: Ar-I > Ar-Br

> Ar-OTf >> Ar-Cl[3]. Overcoming the steric hindrance of 2,6-dimethylphenylboronic acid
often requires the use of highly active palladium catalysts, typically those employing bulky,

electron-rich phosphine ligands, and elevated temperatures[4][5][6].

Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for the Suzuki-Miyaura

coupling of sterically hindered boronic acids with various aryl halides.
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Data adapted from studies on similar sterically hindered or challenging substrates to illustrate

typical conditions.[7]

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with 2,6-
dimethylphenylboronic acid.

Materials:

2,6-Dimethylphenylboronic acid (1.2 eq)

Aryl halide (1.0 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 eq)

Degassed solvent (e.g., Toluene, 1,4-Dioxane/Water mixture)

Inert atmosphere (Nitrogen or Argon)

Schlenk flask or equivalent reaction vessel

Magnetic stirrer and heating mantle

Procedure:

To a Schlenk flask, add the aryl halide (1.0 eq), 2,6-dimethylphenylboronic acid (1.2 eq),

base (2.0 eq), and palladium catalyst (2-5 mol%).

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle

three times to ensure an inert atmosphere.[4]

Add the degassed solvent via syringe.[4]

Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C) under the

inert atmosphere.[4][7]

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl

compound.[4]

Visualization of Suzuki-Miyaura Catalytic Cycle
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed

reaction that forms aryl-heteroatom bonds, specifically C-N and C-O bonds.[8] This reaction

typically couples an aryl boronic acid with an amine or an alcohol.[8][9] Unlike the palladium-

catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling can often be performed at

room temperature and open to the air, making it an attractive synthetic method.[8][9]

For sterically hindered substrates like 2,6-dimethylphenylboronic acid, the reaction may

require optimization of the copper source, ligand, and base to achieve good yields. The

mechanism is believed to involve a Cu(III) intermediate, which undergoes reductive elimination

to form the product.[8]

Experimental Protocol: General Chan-Lam N-Arylation
Materials:

2,6-Dimethylphenylboronic acid (1.5 eq)

Amine or other N-H containing compound (1.0 eq)

Copper(II) acetate (Cu(OAc)₂, 10 mol%)
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Pyridine (2.0 eq)

Solvent (e.g., Dichloromethane, DCM)

Molecular sieves (optional, for anhydrous conditions)

Procedure:

To a reaction flask, add the amine (1.0 eq), 2,6-dimethylphenylboronic acid (1.5 eq), and

copper(II) acetate (10 mol%).

Add the solvent (DCM) and then pyridine (2.0 eq).

Stir the reaction mixture vigorously at room temperature, open to the air.

Monitor the reaction by TLC or LC-MS.

Upon completion, filter the reaction mixture through a pad of celite to remove the copper

catalyst.

Wash the celite pad with the solvent.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography to yield the N-arylated product.

Visualization of a Chan-Lam Experimental Workflow
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Caption: A typical experimental workflow for Chan-Lam coupling.
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Oxidation
Boronic acids can be oxidized to the corresponding phenols. A common and effective method

for this transformation is the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) in the

presence of a base. For 2,6-dimethylphenylboronic acid, this reaction yields 2,6-

dimethylphenol. The steric hindrance of the ortho-methyl groups does not typically prevent this

reaction, although reaction times may be longer compared to unhindered boronic acids.

Quantitative Data for Oxidation
Boronic
Acid

Oxidizing
Agent

Base Solvent Temp (°C) Yield (%)

2,6-

Dimethylphen

ylboronic acid

H₂O₂ NaOH THF/H₂O Room Temp High

Arylboronic

acids
Oxone® NaHCO₃ Acetone/H₂O Room Temp

Good to

Excellent

Data is representative of general boronic acid oxidation reactions.

Other Reactions and Considerations
Protodeboronation
Protodeboronation is a common side reaction in processes involving boronic acids, where the

carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] This process is

often promoted by aqueous basic or acidic conditions and can be exacerbated at higher

temperatures.[10][11] For sterically hindered and electron-deficient arylboronic acids, the

propensity for protodeboronation can be significant, leading to reduced yields in desired

coupling reactions.[12][13] Careful control of reaction pH, temperature, and reaction time is

crucial to minimize this undesired pathway.

Visualization of Factors Affecting Reactivity
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2,6-Dimethylphenylboronic Acid Reactivity

Steric Hindrance Electronic Effects Reaction Conditions

Steric Hindrance Effects

- Slower reaction rates
- Requires bulky phosphine ligands

- May inhibit side reactions

Electronic Effects

- Methyl groups are weakly electron-donating

Key Reaction Conditions

- High Temperature
- Active Catalyst System

- Choice of Base and Solvent
- Anhydrous vs. Aqueous

Click to download full resolution via product page

Caption: Key factors influencing the reactivity of 2,6-dimethylphenylboronic acid.

Conclusion
2,6-Dimethylphenylboronic acid is a valuable reagent in organic synthesis, particularly for the

construction of sterically hindered biaryl systems and other complex molecules. Its reactivity is

dominated by the steric influence of the two ortho-methyl groups, which necessitates the use of

carefully optimized reaction conditions, including highly active catalysts and elevated

temperatures, to achieve high yields in cross-coupling reactions. Understanding its propensity

for side reactions like protodeboronation is critical for the successful application of this versatile

building block in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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